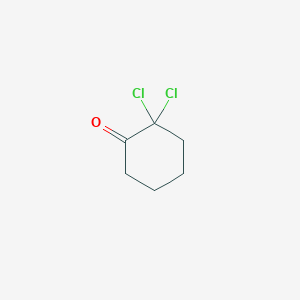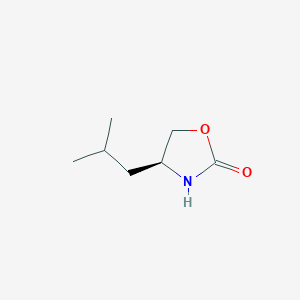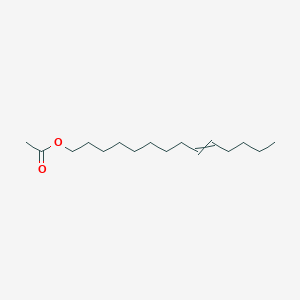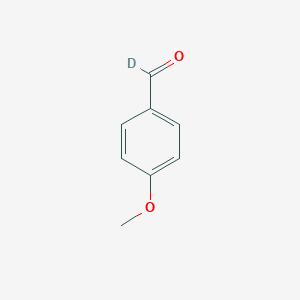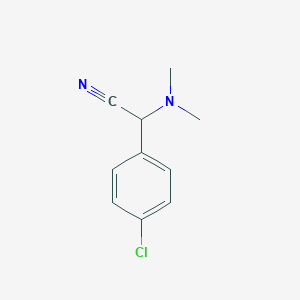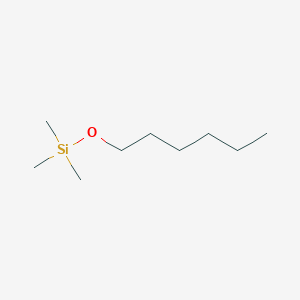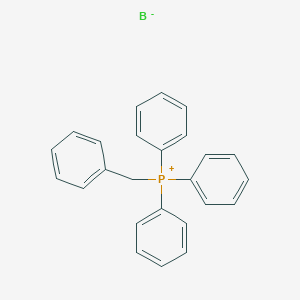
Benzyltriphenylphosphonium-Borhydrid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltriphenylphosphonium borohydride is a chemical compound with the molecular formula C25H22P·BH4 and a molecular weight of 368.27. It is known for its role as a selective and versatile reducing agent, particularly useful in the reduction of imines, enamines, and the reductive amination of aldehydes .
Wissenschaftliche Forschungsanwendungen
Benzyltriphenylphosphonium borohydride has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions.
Biology and Medicine:
Industry: The compound’s reducing properties make it valuable in industrial processes that require selective reduction of specific functional groups.
Wirkmechanismus
Target of Action
Benzyltriphenylphosphonium borohydride is primarily used as a reducing agent in organic synthesis . Its primary targets are various organic compounds, particularly those containing carbonyl groups, imines, and enamines .
Mode of Action
The compound acts as a nucleophilic reducing agent . It donates a hydride ion (H-) to suitable functional groups in the target molecules . This nucleophilic attack results in the reduction of the target molecule . In the case of benzyltriphenylphosphonium salts, they can act as alkyl radical precursors under photoredox catalysis . Depending on substituents, the benzylic radicals may couple to form C–C bonds or abstract a hydrogen atom to form C–H bonds .
Biochemical Pathways
The specific biochemical pathways affected by benzyltriphenylphosphonium borohydride would depend on the specific target molecules being reduced. The general mechanism involves the transfer of a hydride ion to the target molecule, altering its oxidation state and potentially affecting downstream biochemical reactions .
Result of Action
The primary result of benzyltriphenylphosphonium borohydride’s action is the reduction of target molecules, which can lead to the formation of new compounds . For example, it has been used for the reduction of imines and enamines, and for the reductive amination of aldehydes .
Action Environment
The action of benzyltriphenylphosphonium borohydride can be influenced by various environmental factors. For instance, the presence of water can lead to the release of flammable gas . The compound is also sensitive to air and moisture, suggesting that it should be handled under inert gas and protected from moisture . The reaction conditions, such as temperature and solvent, can also impact the compound’s reactivity and the yield of the reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium borohydride is typically synthesized from benzyltriphenylphosphonium chloride and sodium borohydride. The reaction involves generating the compound as a white solid . Another method involves the preparation of (substituted)-benzyltriphenylphosphonium bromide salts using microwave irradiation from substituted-benzylhalides and triphenylphosphine in the presence of THF at 60°C for 30 minutes, yielding 87-98% .
Industrial Production Methods: While specific industrial production methods for benzyltriphenylphosphonium borohydride are not extensively documented, the use of microwave irradiation for the preparation of related compounds suggests potential for scalable and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyltriphenylphosphonium borohydride primarily undergoes reduction reactions. It is particularly effective in the reduction of imines and enamines, as well as the reductive amination of aldehydes .
Common Reagents and Conditions: The compound is often used in methanol as a solvent. Common reagents include imines, enamines, and aldehydes .
Major Products Formed: The major products formed from these reactions include reduced imines and enamines, as well as amines from the reductive amination of aldehydes .
Vergleich Mit ähnlichen Verbindungen
Benzyltriphenylphosphonium chloride: Used in the synthesis of various organic compounds and as a phase-transfer catalyst.
Benzyltriphenylphosphonium bromide: Similar in structure and used in related synthetic applications.
Uniqueness: Benzyltriphenylphosphonium borohydride is unique due to its specific reducing capabilities, particularly in the reduction of imines, enamines, and aldehydes. Its versatility and selectivity make it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
18117-29-8 |
|---|---|
Molekularformel |
C25H26BP |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
benzyl(triphenyl)phosphanium;boranuide |
InChI |
InChI=1S/C25H22P.BH4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H4/q+1;-1 |
InChI-Schlüssel |
YLNTXORZGRIABB-UHFFFAOYSA-N |
SMILES |
[B-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
[BH4-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)
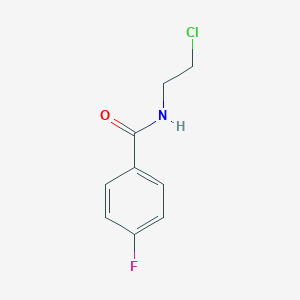
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)

